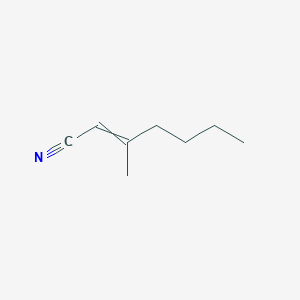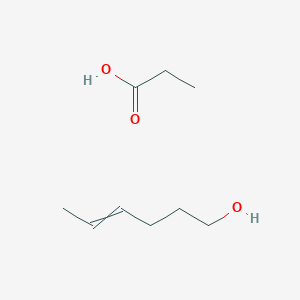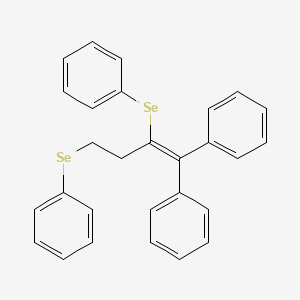
(1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene is an organoselenium compound characterized by the presence of selenium atoms bonded to a butenyl framework with phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene typically involves the reaction of diphenylacetylene with phenylselenyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the selenium atoms. The reaction mixture is then subjected to purification processes such as column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atoms to selenides.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene has several applications in scientific research:
Biology: Studied for its potential antioxidant properties due to the presence of selenium, which is known to play a role in reducing oxidative stress.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of selenium’s role in human health.
Wirkmechanismus
The mechanism of action of (1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene involves its interaction with molecular targets through the selenium atoms. Selenium can form selenoenzymes that participate in redox reactions, thereby influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diphenylbutadiyne: A compound with a similar butadiyne framework but without selenium atoms.
Diphenylacetylene: A simpler compound with a diphenylacetylene structure, lacking the selenium atoms.
Uniqueness
(1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
835903-35-0 |
|---|---|
Molekularformel |
C28H24Se2 |
Molekulargewicht |
518.4 g/mol |
IUPAC-Name |
(1,1-diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene |
InChI |
InChI=1S/C28H24Se2/c1-5-13-23(14-6-1)28(24-15-7-2-8-16-24)27(30-26-19-11-4-12-20-26)21-22-29-25-17-9-3-10-18-25/h1-20H,21-22H2 |
InChI-Schlüssel |
AVUNEVXLJKXFIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(CC[Se]C2=CC=CC=C2)[Se]C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


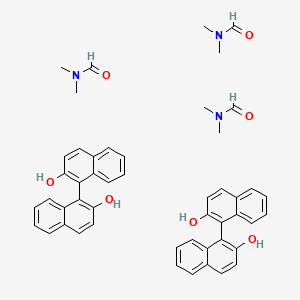
![Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]-](/img/structure/B14210833.png)
![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]piperidin-2-one](/img/structure/B14210838.png)

![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)
![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)
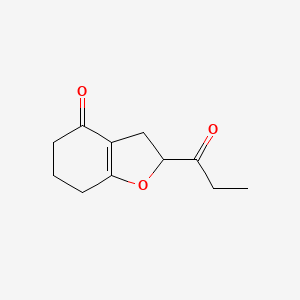
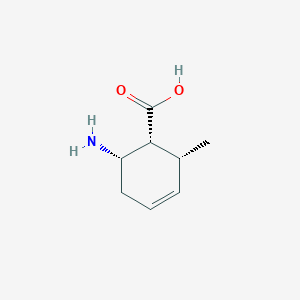
![Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210864.png)
![Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]-](/img/structure/B14210869.png)
![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)

